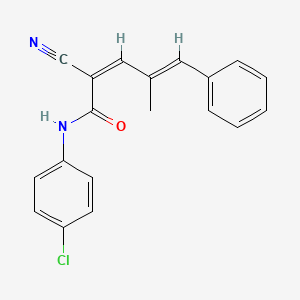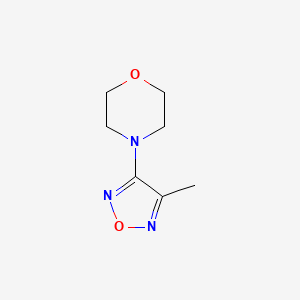![molecular formula C15H20N2OS B5234149 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that regulates cellular energy homeostasis. A-769662 has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, making it a promising therapeutic target for metabolic diseases such as diabetes and obesity.
Mechanism of Action
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide activates AMPK by binding to the allosteric site on the γ-subunit of the enzyme. This leads to conformational changes that increase the activity of the enzyme. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide has been shown to increase glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose tolerance and insulin sensitivity. It also increases fatty acid oxidation and mitochondrial biogenesis, leading to improved energy metabolism. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide is a useful tool for studying the role of AMPK in cellular metabolism and disease. Its ability to activate AMPK in vitro and in vivo makes it a valuable compound for studying the effects of AMPK activation on glucose and lipid metabolism. However, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide has limitations in terms of its specificity for AMPK and its potential for off-target effects.
Future Directions
There are many potential future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide. One area of interest is the development of more specific and potent AMPK activators. Another area of interest is the use of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide in combination with other drugs for the treatment of metabolic diseases and cancer. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory and anti-cancer effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide.
Synthesis Methods
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide can be synthesized using a multi-step process involving the reaction of 2-bromoacetophenone with 2-mercaptobenzothiazole to form 2-(2-mercaptobenzothiazolyl)acetophenone. This intermediate is then reacted with 1-adamantylamine to form N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide.
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide has also been shown to have anti-inflammatory and anti-cancer effects.
properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-9(18)16-14-17-13(8-19-14)15-5-10-2-11(6-15)4-12(3-10)7-15/h8,10-12H,2-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXPFBZULIGLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)
![ethyl 4-{[1-ethyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5234143.png)

![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)
![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)